4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-3-19-16(20)12-6-4-10(8-14(12)18)11-5-7-13(17(21)22)15(9-11)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMVKLXYESMFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691922 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-20-9 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amino group is acylated with ethyl isocyanate to form the ethylcarbamoyl derivative.
Fluorination: Finally, the fluorine atom is introduced via electrophilic fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The ethylcarbamoyl group can be reduced to an ethylamine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-[4-(Ethylcarbamoyl)-3-carboxyphenyl]-2-methoxybenzoic acid.
Reduction: 4-[4-(Ethylamino)-3-fluorophenyl]-2-methoxybenzoic acid.
Substitution: 4-[4-(Ethylcarbamoyl)-3-(substituted)-phenyl]-2-methoxybenzoic acid.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
- 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-methoxybenzoic acid
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
Uniqueness
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylcarbamoyl group enhances its potential for biological activity, while the fluorine atom increases its stability and binding affinity. The methoxy group further contributes to its solubility and overall pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
